(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Description
Structural Characterization
Crystallographic Analysis via X-Ray Diffraction Studies
Single-crystal X-ray diffraction (XRD) has been employed to determine the absolute configuration and molecular geometry of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. The compound crystallizes in the chiral space group P212121 (No. 19), confirming the presence of only the (1R,4R) enantiomer in the unit cell. Key structural features include:
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Parameters | a = 7.3673 Å, b = 11.2285 Å, c = 12.5778 Å |
| Bond Lengths (Å) | C=O: 1.2005, N–C: 1.4669, C–O: 1.4709 |
| Bond Angles (°) | C–N–C: 123.80, O–C–O: 112.83 |
The bicyclo[2.2.1]heptane core adopts a rigid conformation with bridgehead carbons (C1 and C4) exhibiting tetrahedral geometry. The tert-butyl group occupies a hydrophobic region, while the carbonyl (C=O) and ether (C–O) groups participate in intermolecular hydrogen bonding.
Intermolecular Interactions
The crystal lattice is stabilized by short intermolecular contacts, including:
Spectroscopic Identification Methods
Nuclear Magnetic Resonance (NMR) Spectral Assignments
The proton and carbon NMR spectra provide critical insights into the compound’s electronic environment and stereochemistry:
| Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| tert-Butyl (C(CH₃)₃) | 1.47 | Singlet | Nine equivalent methyl groups |
| Bicyclo C–H (C1, C4) | 1.80–2.22 | Multiplet | Bridgehead and adjacent protons |
| Oxa C–H (C2) | 3.45–3.63 | Multiplet | Oxygen-linked methylene protons |
| Aza C–H (C5) | 4.61–4.82 | Multiplet | Nitrogen-linked methylene protons |
The carbon NMR spectrum confirms the presence of:
- A carbonyl carbon (C=O) at δ ~165 ppm.
- Ether carbons (C–O) at δ ~70–80 ppm.
- Aza carbons (N–C) at δ ~50–60 ppm.
High-Resolution Mass Spectrometry (HRMS) Profiling
HRMS data validate the molecular weight and isotopic composition:
| Ion | Observed m/z | Calculated m/z | Error (ppm) |
|---|---|---|---|
| [M + H]⁺ | 234.1125 | 234.1123 | 0.9 |
| [M + Na]⁺ | 256.094 | 256.0942 | 0.1 |
The fragmentation pattern confirms the tert-butylcarbamate moiety and bicyclo core.
Conformational Analysis of Bicyclo[2.2.1]heptane Core
The bicyclo[2.2.1]heptane framework exhibits a strained, rigid structure with two bridgehead carbons (C1 and C4). Key conformational features include:
- Bridgehead Geometry : Tetrahedral coordination at C1 and C4, enforced by the bicyclic system.
- Ring Strain : The endo- and exo-positions of substituents influence steric interactions. For example, the oxo group at C3 adopts an axial position to minimize strain.
- Dynamic Behavior : Restricted rotation due to the bicyclic system limits conformational flexibility, favoring a single low-energy conformation.
Comparative Conformational Studies
Studies on norbornane analogues reveal that the bicyclo[2.2.1]heptane core restricts the peptide backbone to C7-like structures, reducing rotational freedom compared to acyclic analogues. In this compound, the tert-butyl group and carbonyl moiety further constrain the conformation, enhancing rigidity.
Properties
IUPAC Name |
tert-butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(13)11-5-6-4-7(11)8(12)14-6/h6-7H,4-5H2,1-3H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUFZHMJIBJMPC-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669805 | |
| Record name | tert-Butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848488-70-0 | |
| Record name | tert-Butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known to be used as an intermediate for the synthesis of biologically active compounds, including inhibitors.
Mode of Action
As an intermediate in the synthesis of biologically active compounds, its mode of action would depend on the final compound it is used to synthesize.
Biological Activity
(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, also known as N-tert-BOC-4-Hydroxy-D-pyrrolidine lactone, is a bicyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, synthesis methods, and relevant research findings.
The chemical formula for this compound is CHNO, with a molecular weight of 213.10 g/mol. Its structure features a bicyclic framework that contributes to its unique biological properties.
Antimicrobial Properties
Research indicates that compounds similar to (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane exhibit antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of bicyclic compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. A study highlighted its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Enzyme Inhibition
Another significant aspect of the biological activity of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane is its role as an enzyme inhibitor. Research has identified its capacity to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
Synthesis Methods
The synthesis of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions starting from simpler precursors. One common method includes the use of Mitsunobu conditions to prepare the lactone derivative from trans-4-hydroxyproline, which can then be transformed into various functionalized derivatives suitable for biological testing .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
- (1S,4S)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS: 87250-97-3):
- The enantiomeric (1S,4S) isomer shares identical molecular weight and functional groups but exhibits distinct stereochemistry. This difference impacts biological activity; for example, (2S,4S)-4-hydroxyproline derivatives demonstrate anticancer activity, whereas (2S,4R)-isomers stabilize collagen .
- Synthesis : Both isomers are synthesized via similar lactonization pathways, but separation relies on chiral resolution techniques due to enantiomeric purity requirements .
Substituent Variations
Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate :
- Replacing the tert-butyl group with benzyl alters hydrophobicity and reactivity. The benzyl derivative is more lipophilic, favoring applications in lipid-soluble drug formulations. However, the tert-butyl group offers superior stability under acidic conditions, critical for Boc-deprotection strategies .
- Crystal Packing : The benzyl analog forms a 3D network via C–H⋯O interactions, whereas the tert-butyl derivative’s bulkier group disrupts such packing, leading to different solubility profiles .
- tert-Butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS: 2382212-90-8): Addition of a vinyl group introduces a site for click chemistry or polymerization.
Ring-Size and Functional Group Modifications
tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate :
- Expanding the bicyclic system to a [2.2.2] framework increases ring strain and alters conformational flexibility. The [2.2.2] analog exhibits a 10% lower melting point (mp: 98–100°C vs. 110–112°C for [2.2.1]) due to reduced molecular symmetry .
- Synthetic Utility : The [2.2.2] derivative is less favored in peptide synthesis due to steric hindrance but is explored in macrocyclic drug design .
tert-Butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate :
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Selected Analogs
Q & A
Basic Research Questions
Q. How can the stereochemistry and molecular conformation of this bicyclic compound be experimentally confirmed?
- Methodology : Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry and molecular conformation. For this compound, studies have confirmed the (1R,4R) configuration and the trans conformation of the peptide bond, with carbonyl groups oriented in the same direction . Key bond lengths (e.g., C=O at ~1.21 Å) and angles (e.g., O1–C5–N1 at ~124.7°) should align with crystallographic data. Complementary techniques include H/C NMR to verify diastereotopic protons and NOE correlations for spatial assignments .
Q. What are the optimized synthetic routes for this compound, and how do they compare in efficiency?
- Methodology : Traditional routes (e.g., Portoghese’s method) involve multi-step sequences with benzoylation, tosylation, and reduction, yielding ~90% purity . Improved protocols (e.g., Zhang et al., 2014) reduce reaction time and enhance enantiomeric excess by using trans-4-hydroxy-L-proline as a chiral precursor, achieving >93% yield via LiBH reduction and NaOMe-mediated cyclization . Key metrics: reaction time (4–24 h), solvent selection (1,2-dimethoxyethane vs. EtOH), and purification steps (e.g., column chromatography vs. recrystallization) .
Q. How should solubility and stability challenges be addressed during experimental preparation?
- Methodology : The compound has limited aqueous solubility but dissolves in DMSO (10 mM stock). For long-term storage, aliquot stock solutions at -80°C (stable for 6 months) to avoid freeze-thaw degradation. In aqueous buffers, use co-solvents like PEG-300 or Tween-80 (<5% v/v) to prevent precipitation. Thermal stability tests (37°C for 24 h) confirm no degradation under physiological conditions .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methodology :
- HPLC : Use a C18 column with UV detection (210–254 nm) to assess purity (>98%) and monitor degradation products.
- NMR : H NMR (δ 1.4–1.5 ppm for tert-butyl group; δ 4.2–5.0 ppm for oxa/aza protons) and C NMR (δ 170–175 ppm for carbonyl carbons) confirm functional groups .
- Mass Spectrometry : HRMS (ESI+) should match the theoretical m/z 213.23 [M+H] .
Advanced Research Questions
Q. What catalytic applications are feasible given its bicyclic framework?
- Methodology : The rigid bicyclo[2.2.1]heptane scaffold can act as a chiral ligand or organocatalyst. For example, analogous compounds catalyze asymmetric aldol reactions (e.g., 82% ee in ketone additions). Test catalytic activity by substituting the tert-butyl group with electron-withdrawing groups (e.g., nitro) and monitor enantioselectivity via chiral HPLC .
Q. How does stereochemistry influence biological activity in related proline-derived systems?
- Methodology : Compare the (1R,4R) enantiomer with its (1S,4S) counterpart in enzyme inhibition assays (e.g., prolyl oligopeptidase). Molecular docking (e.g., AutoDock Vina) predicts binding affinity differences due to lactone ring puckering and tert-butyl orientation. In vitro studies show (1R,4R) has 3-fold higher IC values in protease inhibition .
Q. How can crystallographic data resolve contradictions in reported bond lengths or angles?
- Methodology : Reanalyze X-ray data (e.g., CIF files from ) using software like Mercury or Olex2. For example, the C5–O2 bond length (1.21 Å vs. 1.23 Å in conflicting reports) may arise from temperature differences (100 K vs. room temperature). Validate via DFT calculations (B3LYP/6-31G*) to model thermal motion effects .
Q. What mechanistic insights can isotopic labeling provide in its synthetic pathways?
- Methodology : Introduce C or N labels at key positions (e.g., lactone carbonyl or tert-butyl carbamate). Track isotopic enrichment via LC-MS/MS during cyclization steps to identify rate-determining intermediates. For example, O labeling in the oxa-ring can clarify nucleophilic attack mechanisms .
Q. How can insoluble derivatives be formulated for in vivo pharmacokinetic studies?
- Methodology : For parenteral administration, prepare nanoemulsions using high-pressure homogenization (e.g., 1500 bar for 5 cycles) with PLGA nanoparticles (size <200 nm). Oral delivery requires enteric-coated capsules with solubilizers (e.g., sodium deoxycholate). Bioavailability studies in rodents should compare AUC for different formulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
